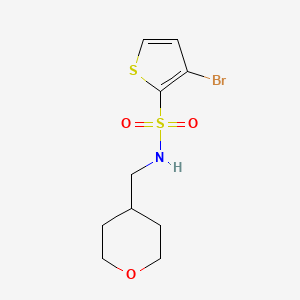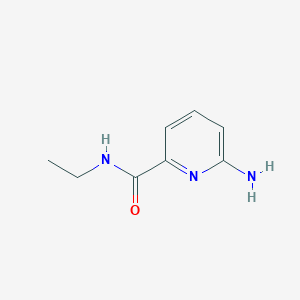
3-bromo-N-(oxan-4-ylmethyl)thiophene-2-sulfonamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-bromo-N-(oxan-4-ylmethyl)thiophene-2-sulfonamide is a chemical compound that has gained significant attention in scientific research. It belongs to the class of thiophene sulfonamides, which have shown potential in various applications, including medicinal chemistry, materials science, and organic synthesis.
Mecanismo De Acción
The mechanism of action of 3-bromo-N-(oxan-4-ylmethyl)thiophene-2-sulfonamide is not fully understood. However, it is believed to act by inhibiting certain enzymes or proteins that are involved in the progression of diseases such as cancer and inflammation. Further research is needed to elucidate the exact mechanism of action of this compound.
Biochemical and physiological effects:
Studies have shown that 3-bromo-N-(oxan-4-ylmethyl)thiophene-2-sulfonamide has biochemical and physiological effects on cells and tissues. It has been shown to inhibit the growth of cancer cells in vitro and in vivo. It has also been shown to reduce inflammation in animal models. Further studies are needed to determine the exact biochemical and physiological effects of this compound.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
The advantages of using 3-bromo-N-(oxan-4-ylmethyl)thiophene-2-sulfonamide in lab experiments include its ease of synthesis, good yield, and potential in various scientific research applications. However, its limitations include its cost, toxicity, and limited availability.
Direcciones Futuras
There are several future directions for research on 3-bromo-N-(oxan-4-ylmethyl)thiophene-2-sulfonamide. These include:
1. Developing new derivatives of this compound with improved potency and selectivity for specific diseases.
2. Studying the mechanism of action of this compound in more detail to identify potential targets for drug development.
3. Investigating the toxicity and pharmacokinetics of this compound in animal models to determine its safety and efficacy in humans.
4. Exploring the potential of this compound in other applications such as materials science and organic synthesis.
In conclusion, 3-bromo-N-(oxan-4-ylmethyl)thiophene-2-sulfonamide is a promising compound with potential in various scientific research applications. Its synthesis method, scientific research application, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions have been discussed in this paper. Further research is needed to fully understand the potential of this compound in drug development and other applications.
Métodos De Síntesis
The synthesis of 3-bromo-N-(oxan-4-ylmethyl)thiophene-2-sulfonamide involves the reaction of 3-bromo-thiophene-2-sulfonyl chloride with oxan-4-ylmethylamine in the presence of a base such as triethylamine. The reaction is carried out in an organic solvent such as dichloromethane or chloroform at room temperature. The product is obtained in good yield and can be purified by column chromatography.
Aplicaciones Científicas De Investigación
3-bromo-N-(oxan-4-ylmethyl)thiophene-2-sulfonamide has shown potential in various scientific research applications. It has been used as a starting material for the synthesis of other thiophene sulfonamides that have shown promising results in medicinal chemistry. Some of the potential applications of this compound include the development of new drugs for the treatment of cancer, inflammation, and other diseases.
Propiedades
IUPAC Name |
3-bromo-N-(oxan-4-ylmethyl)thiophene-2-sulfonamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H14BrNO3S2/c11-9-3-6-16-10(9)17(13,14)12-7-8-1-4-15-5-2-8/h3,6,8,12H,1-2,4-5,7H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XIEXKQRIXJNSPU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCC1CNS(=O)(=O)C2=C(C=CS2)Br |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H14BrNO3S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
340.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-bromo-N-(oxan-4-ylmethyl)thiophene-2-sulfonamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![1-[2-(Piperidin-3-ylmethoxy)ethyl]piperidine](/img/structure/B7555106.png)

![6-[2-Hydroxypropyl(methyl)carbamoyl]-2-methylpyridine-3-carboxylic acid](/img/structure/B7555119.png)
![2-[Methyl-(3-methylpyridine-2-carbonyl)amino]acetic acid](/img/structure/B7555132.png)
![6-[(2-Fluorophenyl)methyl-methylamino]pyridine-2-carboxylic acid](/img/structure/B7555136.png)
![6-[(4-Fluorophenyl)methyl-methylamino]pyridine-2-carboxylic acid](/img/structure/B7555138.png)

![4-chloro-3-[(5-ethylfuran-2-yl)methylamino]-N,N-dimethylbenzamide](/img/structure/B7555152.png)


![2,4,6-trimethyl-N-[(1-methylimidazol-2-yl)methyl]aniline](/img/structure/B7555171.png)

![(4E)-2-ethyl-4-[(2-phenylmethoxyphenyl)methylidene]-1,3-dihydrobenzo[b][1,6]naphthyridine-10-carboxylic acid](/img/structure/B7555194.png)